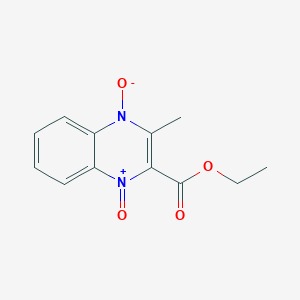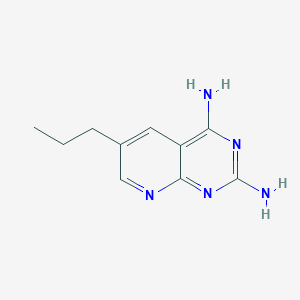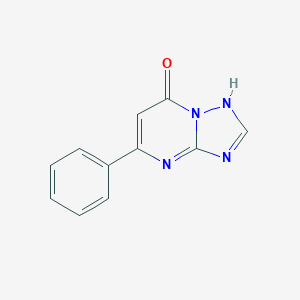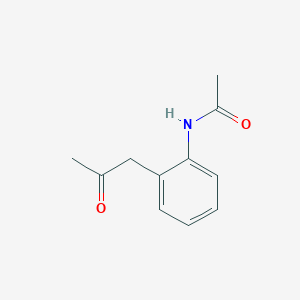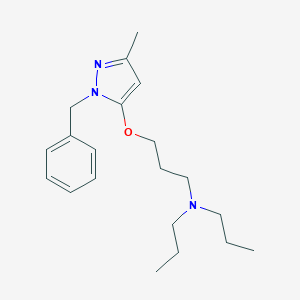
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that exhibits interesting biological properties, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It also modulates the activity of neurotransmitters, such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Biochemische Und Physiologische Effekte
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It also exhibits analgesic and antipyretic effects, suggesting its potential use in the treatment of pain and fever. Additionally, it has been reported to modulate the activity of neurotransmitters, such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, has several advantages for lab experiments. It exhibits potent biological activity, making it a useful tool for studying the mechanisms underlying various physiological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the study of pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-. One potential direction is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to elucidate the mechanisms underlying its biological effects and to identify its potential therapeutic applications. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to determine its suitability for clinical use.
Conclusion
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, is a promising chemical compound that exhibits potent biological activity and potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects, as well as its potential use in the treatment of neurological disorders. However, its use in lab experiments is limited by its potential toxicity, and further studies are needed to fully elucidate its mechanisms of action and to determine its suitability for clinical use.
Synthesemethoden
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, can be synthesized using a multi-step synthetic route. The synthesis involves the condensation of 1-benzyl-5-hydroxy-3-methylpyrazole-4-carbaldehyde with 3-dipropylamino-1-chloropropane in the presence of a base, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl-, has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, it has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic effects, suggesting its potential use in the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
15090-16-1 |
|---|---|
Produktname |
Pyrazole, 1-benzyl-5-(3-(dipropylamino)propoxy)-3-methyl- |
Molekularformel |
C20H31N3O |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C20H31N3O/c1-4-12-22(13-5-2)14-9-15-24-20-16-18(3)21-23(20)17-19-10-7-6-8-11-19/h6-8,10-11,16H,4-5,9,12-15,17H2,1-3H3 |
InChI-Schlüssel |
IEGPEYOCFKLJQI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
Kanonische SMILES |
CCCN(CCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
Andere CAS-Nummern |
15090-16-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



